molecular formula C8H8BrNO3S B2962464 4-(2-Bromoacetyl)benzene-1-sulfonamide CAS No. 944-33-2

4-(2-Bromoacetyl)benzene-1-sulfonamide

Cat. No. B2962464
M. Wt: 278.12
InChI Key: CYXRPWCLRVINRW-UHFFFAOYSA-N
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Patent
US05859036

Procedure details

90.3 g of the product of Example 4 are dissolved in 900 ml of methanol, 0.9 g of benzoyl peroxide are then added and 24 ml of bromine are added dropwise. The mixture is stirred under ultra-violet irradiation for 24 h, at ambient temperature, then concentrated. The residue is taken up in water, filtered off, washed with isopropanol and pentane.
Quantity
90.3 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Br:32]Br>CO>[Br:32][CH2:2][C:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10]([NH2:13])(=[O:11])=[O:12])=[CH:8][CH:9]=1)=[O:3]

Inputs

Step One
Name
Quantity
90.3 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
900 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred under ultra-violet irradiation for 24 h, at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with isopropanol and pentane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrCC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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